2-[(2,4-difluorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide
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Overview
Description
2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorophenoxy group, a piperidyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-difluorophenol with an appropriate alkylating agent to form 2,4-difluorophenoxyalkane. This intermediate is then reacted with a piperidine derivative to introduce the piperidyl group. Finally, the benzamide moiety is introduced through an amide coupling reaction using a suitable benzoyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, this compound is known to act as an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). By binding to this receptor, it inhibits the action of melanin-concentrating hormone, which plays a role in regulating mood and appetite. This inhibition leads to anxiolytic and antidepressant-like effects in animal models .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-difluorophenoxy)methyl]piperidine
- 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
- N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847)
Uniqueness
2-[(2,4-difluorophenoxy)methyl]-N-(1-methyl-4-piperidyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an MCHR1 antagonist sets it apart from other similar compounds, making it a valuable tool in the study of mood and appetite regulation .
Properties
Molecular Formula |
C20H22F2N2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C20H22F2N2O2/c1-24-10-8-16(9-11-24)23-20(25)17-5-3-2-4-14(17)13-26-19-7-6-15(21)12-18(19)22/h2-7,12,16H,8-11,13H2,1H3,(H,23,25) |
InChI Key |
ANUOJZDSNDSXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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